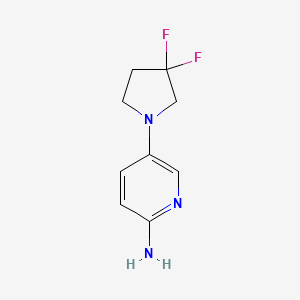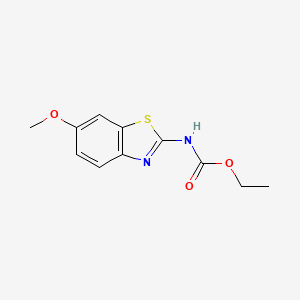![molecular formula C23H26N4O3S B2604421 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021224-25-8](/img/structure/B2604421.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
The study of molecular structures, including isomorphous structures and their synthesis, is a fundamental area of research for compounds like "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone" and its analogues. Research in this area explores the synthesis of complex heterocyclic compounds and their structural characteristics. For example, research on isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrates the application of such compounds in understanding the chlorine-methyl exchange rule and the impact of molecular disorder on structural analysis (Swamy et al., 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of heterocyclic compounds incorporating elements similar to the query compound for their potential antimicrobial and anticancer activities. These compounds are tested against various cancer cell lines and microbial strains to evaluate their efficacy. For instance, a study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines highlights their potential as anticancer and antimicrobial agents, showing promise in the pharmaceutical field (Katariya et al., 2021).
Drug Discovery and Molecular Docking Studies
Compounds with structures similar to the query compound are subjects of drug discovery efforts, including molecular docking studies to predict their interaction with biological targets. These studies aim to identify potential applications of such compounds as drugs or lead compounds for further drug development. For example, molecular docking analyses of certain pyrazole derivatives have elucidated their binding interactions with cannabinoid receptors, offering insights into their potential therapeutic applications (Shim et al., 2002).
Material Science and Corrosion Inhibition
Research also extends to the application of these compounds in material science, such as their role in corrosion inhibition. For example, studies on pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution demonstrate the potential of these compounds in protecting materials from corrosion, thus extending their lifespan (Yadav et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .
Biochemical Pathways
The activation of GIRK channels by (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone affects several biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Initial studies suggest that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .
Result of Action
The activation of GIRK channels by (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone results in a number of molecular and cellular effects. These include modulating cell excitability and potentially influencing physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Propiedades
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-5-7-17(8-6-15)20-13-19(23(28)26-10-3-4-11-26)21-16(2)25-27(22(21)24-20)18-9-12-31(29,30)14-18/h5-8,13,18H,3-4,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVZKINVYJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)




![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)


![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)

![8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2604360.png)
![Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2604361.png)